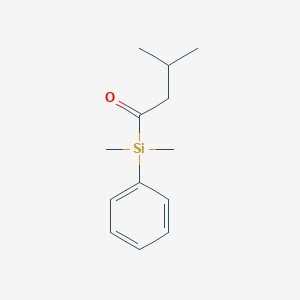![molecular formula C11H6ClN3O4S B12567925 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine CAS No. 192825-41-5](/img/structure/B12567925.png)
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is an organic compound that features a pyridine ring substituted with a 3-chlorophenylsulfanyl group and two nitro groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Formation of 3-Chlorophenylsulfanyl Group: The 3-chlorophenylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting 3-chlorothiophenol with a suitable leaving group on the pyridine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction efficiency and reduce production costs.
Purification: Utilizing techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: It can be used in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
作用機序
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
2-[(3-Bromophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is unique due to the presence of both the 3-chlorophenylsulfanyl group and the two nitro groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
CAS番号 |
192825-41-5 |
|---|---|
分子式 |
C11H6ClN3O4S |
分子量 |
311.70 g/mol |
IUPAC名 |
2-(3-chlorophenyl)sulfanyl-3,5-dinitropyridine |
InChI |
InChI=1S/C11H6ClN3O4S/c12-7-2-1-3-9(4-7)20-11-10(15(18)19)5-8(6-13-11)14(16)17/h1-6H |
InChIキー |
QNWXOIMAUOCDTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
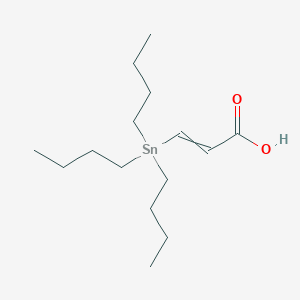

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
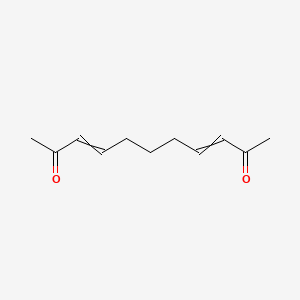
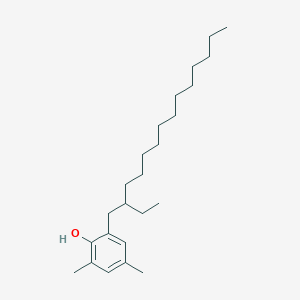
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
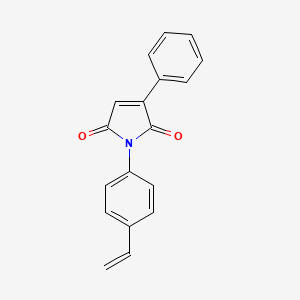
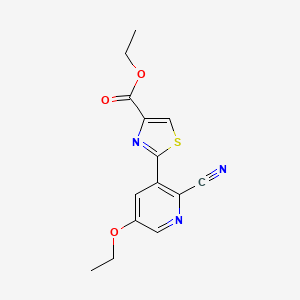

![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
